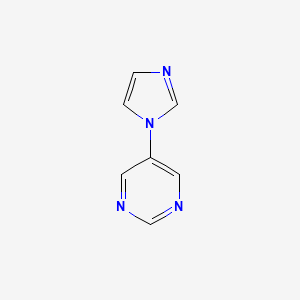

5-(1H-imidazol-1-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-imidazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-11(6-8-1)7-3-9-5-10-4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFLBNYJJCTWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 1h Imidazol 1 Yl Pyrimidine

Direct Synthesis Approaches for 5-(1H-imidazol-1-yl)pyrimidine

The direct formation of the this compound core can be achieved through several synthetic strategies, primarily involving the formation of the C-N bond between the C5 position of the pyrimidine (B1678525) ring and the N1 position of the imidazole (B134444) ring.

Nucleophilic Substitution Reactions for Core Formation

A primary and well-documented method for the synthesis of this compound and its derivatives is through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a pyrimidine bearing a suitable leaving group at the 5-position with imidazole or its derivatives. The electron-deficient nature of the pyrimidine ring facilitates the attack by the nucleophilic imidazole.

A notable example involves the synthesis of this compound-2,4-diamine. In this reaction, 5-bromopyrimidine-2,4-diamine (B1292474) is treated with imidazole in the presence of a base, such as potassium carbonate, and a copper(I) iodide catalyst in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to drive the substitution to completion. The general scheme for this type of reaction is presented below:

Table 1: Nucleophilic Substitution for this compound Synthesis

| Pyrimidine Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 5-Halopyrimidine | Imidazole | Base (e.g., K₂CO₃), Catalyst (e.g., CuI), Solvent (e.g., DMF), Heat | This compound |

The choice of halogen on the pyrimidine ring can influence the reaction conditions, with bromo and iodo derivatives generally being more reactive than chloro derivatives. The presence of activating groups on the pyrimidine ring can further enhance the rate of substitution.

Catalytic Coupling Reactions in Pyrimidine Synthesis

While direct nucleophilic substitution is a common method, modern cross-coupling reactions offer alternative pathways for the formation of the C-N bond in this compound. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation, are powerful tools for forming aryl-nitrogen bonds.

In the context of synthesizing this compound, a Buchwald-Hartwig approach would theoretically involve the coupling of a 5-halopyrimidine with imidazole, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. Similarly, an Ullmann-type reaction would employ a copper catalyst, often in the presence of a base and a ligand, to facilitate the coupling.

While these methods are widely applied in heterocyclic chemistry, specific, detailed research findings for the synthesis of the parent this compound using these catalytic coupling reactions are not extensively documented in readily available scientific literature. However, the general applicability of these reactions suggests they are viable synthetic routes.

Table 2: Potential Catalytic Coupling Reactions

| Reaction Type | Pyrimidine Substrate | Reagent | Catalyst/Ligand System |

|---|---|---|---|

| Buchwald-Hartwig | 5-Halopyrimidine | Imidazole | Palladium source (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos) |

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

Once the core this compound scaffold is obtained, it can be further modified to generate a library of analogues. Functionalization can be directed at either the pyrimidine or the imidazole ring system.

Functionalization at the Pyrimidine Ring System

The pyrimidine ring in this compound is generally electron-deficient, which dictates its reactivity towards various reagents.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is typically difficult due to its electron-poor nature. However, the introduction of electron-donating groups can activate the ring towards electrophiles.

Halogenation: Halogenation can be a key step for further functionalization. For instance, treatment with N-halosuccinimides (NCS, NBS, NIS) could potentially introduce a halogen atom onto the pyrimidine ring, likely at a position activated by existing substituents.

Lithiation and Subsequent Electrophilic Quench: Direct deprotonation of the pyrimidine ring using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile, can introduce a variety of substituents. The position of lithiation would be influenced by the directing effects of the imidazole group and any other substituents.

Detailed experimental studies on the specific functionalization of the this compound parent compound are limited. The strategies outlined are based on the known reactivity of substituted pyrimidines.

Functionalization at the Imidazole Ring System

The imidazole ring offers several positions for functionalization. The reactivity of the imidazole ring within the this compound scaffold is influenced by the electron-withdrawing nature of the attached pyrimidine ring.

Electrophilic Substitution: The imidazole ring is more susceptible to electrophilic attack than the pyrimidine ring. Reactions such as nitration, sulfonation, and halogenation would be expected to occur on the imidazole moiety, likely at the C4 or C5 positions.

N-Alkylation/Acylation: The N-H of the imidazole ring can be readily deprotonated with a base and subsequently alkylated or acylated to introduce various side chains.

Deprotonation at C2: The proton at the C2 position of the imidazole ring is the most acidic and can be removed with a strong base to generate a nucleophile that can react with various electrophiles.

Again, while these are standard transformations for imidazole derivatives, specific examples applied to the this compound core require further investigation.

Multi-component Reactions for Combinatorial Library Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse molecular libraries from simple starting materials in a one-pot fashion. While MCRs are extensively used for the synthesis of both pyrimidine and imidazole ring systems individually, their application in the direct synthesis or derivatization of the combined this compound scaffold is not well-established in the literature.

Theoretically, MCRs could be designed to construct the pyrimidine or imidazole ring onto a pre-functionalized partner. For instance, a multi-component reaction that forms a substituted pyrimidine could potentially incorporate an imidazole-containing building block. However, specific and validated MCR protocols that yield or utilize this compound are not currently prominent in chemical literature.

Sustainable and Green Chemistry Approaches in Synthetic Routes

The synthesis of N-aryl imidazoles, including this compound, is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of safer reagents and solvents. Key sustainable methodologies focus on improving the efficiency and environmental footprint of traditional C-N cross-coupling reactions, such as the Ullmann condensation.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of N-heterocycles is the application of microwave irradiation. This technique dramatically reduces reaction times compared to conventional heating methods. For instance, the Cu(I)-catalyzed Ullmann-type coupling of aryl bromides with imidazole has been shown to be highly efficient under microwave heating, shortening reaction times from 25–40 hours to just 6–20 minutes. This rapid heating minimizes side reactions and often leads to higher yields and purer products. The use of microwave energy is considered a green technique due to its efficiency and reduced energy consumption. semanticscholar.org

Solvent-Free and Eco-Friendly Solvent Systems: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches aim to replace these with more benign alternatives or eliminate them entirely. The synthesis of imidazole derivatives has been successfully demonstrated under solvent-free conditions, often initiated by grinding the reactants together, a process known as mechanochemistry. jocpr.com This method reduces waste and simplifies product workup. jocpr.com

Where solvents are necessary, the focus shifts to environmentally friendly options like water, ethanol, or polyethylene (B3416737) glycol (PEG). For the synthesis of N-arylimidazoles, a mixture of water and isopropyl alcohol has been utilized as an eco-friendly solvent system in conjunction with a recoverable palladium catalyst, highlighting a sustainable approach that combines a benign medium with catalyst recycling.

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, copper-catalyzed Ullmann-type reactions are common. Green variations of this reaction employ low-cost and low-toxicity copper salts (e.g., CuI or CuCl) and can be promoted by readily available, non-toxic ligands such as amino acids (e.g., L-proline or N,N-dimethylglycine). Furthermore, heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)), offer the advantage of easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity, thereby minimizing waste.

Synthesis and Characterization of Key Synthetic Precursors and Intermediate Compounds

The primary synthetic route to this compound involves the coupling of two key precursors: 5-bromopyrimidine (B23866) and imidazole. The characterization of these starting materials is crucial for ensuring the identity and purity of the final product.

5-Bromopyrimidine: This compound serves as the pyrimidine source and the electrophilic partner in the C-N coupling reaction.

Synthesis: One preparative method involves the reaction of dibromodifuranone with formamide (B127407) in the presence of a boron trioxide (B₂O₃) catalyst at high temperatures (180-185°C). chemicalbook.com It is a versatile reagent that can undergo various nucleophilic substitution and cross-coupling reactions. guidechem.com

Characterization: 5-Bromopyrimidine is typically a yellow to beige-brown crystalline solid. chemicalbook.com Its identity is confirmed through various analytical techniques.

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₄H₃BrN₂ | nih.gov |

| Molecular Weight | 158.98 g/mol | nih.gov |

| Appearance | Yellow to beige-brown crystalline powder or chunks | chemicalbook.com |

| Melting Point | 67-73 °C | chemicalbook.com |

| Boiling Point | 168 °C | chemicalbook.com |

| CAS Number | 4595-59-9 | nih.gov |

| Solubility | Soluble in chloroform; sparingly soluble in water | chemicalbook.comguidechem.com |

Imidazole: As the nucleophilic component, imidazole provides the five-membered heterocyclic ring.

Synthesis: The first synthesis of imidazole was reported by Heinrich Debus in 1858 from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. mdpi.com A more versatile and widely used method is the Radziszewski reaction, a multi-component process involving a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia. mdpi.com This reaction is noted for its high atom economy, a key principle of green chemistry. mdpi.com

Characterization: Imidazole is a five-membered planar ring that is soluble in water and other polar solvents. researchgate.net Its structure can be confirmed by spectroscopic methods. For instance, the ¹H NMR spectrum in water shows characteristic peaks for the protons on the heterocyclic ring. hmdb.ca Infrared (IR) spectroscopy can identify the N-H stretching vibration, typically observed as a band around 3454 cm⁻¹. mdpi.com

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | |

| Molecular Weight | 68.08 g/mol | |

| Appearance | White or colorless solid | |

| Melting Point | 89-91 °C | |

| Boiling Point | 256 °C | |

| CAS Number | 288-32-4 | |

| ¹H NMR (500 MHz, H₂O) | δ 7.17 (t, 1H), 7.78 (t, 1H), 8.70 (s, 1H) | hmdb.ca |

| IR (KBr, cm⁻¹) | ~3454 (N-H stretch), ~3151-3000 (C-H stretch), ~1627 (C=C stretch) | mdpi.com |

No significant intermediate compounds are typically isolated in the direct coupling of 5-bromopyrimidine and imidazole, as the reaction generally proceeds in a single step to the final product.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

The predicted ¹H NMR spectrum of 5-(1H-imidazol-1-yl)pyrimidine is expected to exhibit distinct signals corresponding to the six protons in the molecule. The chemical shifts are influenced by the electronic effects of the nitrogen atoms within the pyrimidine (B1678525) and imidazole (B134444) rings.

The protons on the pyrimidine ring, H-2, H-4, and H-6, are anticipated to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. The single proton at the C-2 position of the pyrimidine ring is expected to be the most deshielded, appearing as a singlet. The protons at C-4 and C-6 are expected to appear as a doublet, coupled to each other.

The protons of the imidazole ring also show characteristic chemical shifts. The proton at C-2' is expected to be the most deshielded of the imidazole protons, appearing as a singlet. The protons at C-4' and C-5' are anticipated to appear as a triplet.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.21 | s | H-2 |

| 9.05 | d | H-4, H-6 |

| 8.34 | s | H-2' |

| 7.89 | t | H-5' |

| 7.18 | t | H-4' |

Note: The data presented in this table is based on computational predictions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum is expected to show seven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and their proximity to nitrogen atoms.

The carbon atoms of the pyrimidine ring are expected to resonate at lower field strengths compared to the imidazole ring carbons, due to the greater electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring. The C-5 carbon, being bonded to the imidazole ring, will have a unique chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 158.9 | C-2 |

| 157.2 | C-4, C-6 |

| 136.1 | C-2' |

| 130.8 | C-5' |

| 121.5 | C-5 |

| 117.9 | C-4' |

Note: The data presented in this table is based on computational predictions.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, a suite of advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between the H-4 and H-6 protons of the pyrimidine ring and between the H-4' and H-5' protons of the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (two- or three-bond) correlations between protons and carbon atoms. For example, correlations would be expected between the H-2' proton of the imidazole ring and the C-5 carbon of the pyrimidine ring, confirming the point of attachment between the two heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Assignment and Functional Group Identification

The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the C-H, C=C, and C=N bonds within the molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and imidazole rings are predicted to appear in the 1600-1400 cm⁻¹ region. These bands are often complex due to the coupling of vibrations within the aromatic systems.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings would give rise to a series of absorptions in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the pyrimidine and imidazole rings, as well as the characteristic fragmentation of each individual heterocyclic ring. The base peak in the spectrum would correspond to the most stable fragment ion formed. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₇H₆N₄. HRMS analysis would verify this by providing an experimental mass-to-charge ratio (m/z) that closely matches the theoretical exact mass calculated for its protonated molecule, [M+H]⁺. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal confirmation of the molecular formula.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₆N₄ | [M+H]⁺ | 147.06652 |

Fragmentation Pattern Analysis for Structural Insights

While specific experimental mass spectrometry fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of pyrimidine and imidazole rings under electron impact (EI) or collision-induced dissociation (CID). The molecular ion (M⁺) would be expected to be prominent.

Key fragmentation pathways would likely involve:

Cleavage of the C-N bond: The bond linking the pyrimidine C5 atom and the imidazole N1 atom is a likely point of initial cleavage, leading to ions corresponding to the individual heterocyclic rings.

Ring Fragmentation: Both the pyrimidine and imidazole rings would undergo characteristic fragmentation. Nitrogen-containing heterocyles commonly lose molecules of hydrogen cyanide (HCN) or related radical species. The pyrimidine ring can undergo a retro-Diels-Alder reaction, while the imidazole ring can cleave to lose HCN, yielding smaller charged fragments. Common fragments observed in the mass spectra of related pyrimidine and imidazole compounds include C₂H₂⁺ and HCNH⁺. researchgate.net

Analysis of these fragmentation patterns provides valuable structural information, confirming the connectivity of the two heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As an aromatic heterocyclic system, this compound is expected to absorb light in the ultraviolet region. The absorption bands would be attributed to π→π* electronic transitions within the conjugated pyrimidine and imidazole rings. While a specific spectrum for this compound is not detailed in available literature, the UV spectrum for the parent 1H-imidazole shows a maximum absorption around 210 nm. nist.gov The extended conjugation in this compound would likely result in a shift of the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual parent heterocycles. The spectrum's characteristics, such as the position of the maximum absorbance (λmax) and the molar absorptivity (ε), are sensitive to the solvent environment.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, detailing bond lengths, bond angles, and intermolecular interactions in the solid state.

The growth of high-quality single crystals suitable for X-ray diffraction is a crucial preliminary step. For a co-crystal of this compound and benzene-1,4-diol (B12442567), a successful method involved slow evaporation. Colorless crystals were obtained by dissolving this compound (15.7 mg, 0.1 mmol) and benzene-1,4-diol (11.0 mg, 0.1 mmol) in a 15 ml mixture of CH₂Cl₂ and CH₃CN (1:1, v/v). The solution was kept at room temperature, and crystals formed upon slow evaporation of the solvent over approximately five days.

Crystal structure analysis of the co-crystal reveals that the this compound molecule is not planar. The imidazole and pyrimidine rings are twisted with respect to each other. The dihedral angle between the mean plane of the pyrimidine ring and the mean plane of the imidazole ring has been determined to be 25.73 (7)°. This twisted conformation is a key structural feature of the molecule in the solid state.

| Structural Feature | Value |

|---|---|

| Dihedral Angle (Pyrimidine Ring Plane vs. Imidazole Ring Plane) | 25.73 (7)° |

In the crystal lattice of its co-crystal with benzene-1,4-diol, this compound participates in a robust network of intermolecular interactions that dictate the supramolecular assembly. The primary interaction is strong O—H⋯N hydrogen bonding. The hydroxyl groups of the benzene-1,4-diol molecules act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine and imidazole rings act as acceptors. These interactions link the molecules together to form extensive supramolecular chains.

Specifically, one hydroxyl group donates to the N1 atom of the pyrimidine ring, while the other donates to the N4 atom of a neighboring pyrimidine molecule. This network of hydrogen bonds is fundamental to the formation and stability of the crystal structure.

In addition to hydrogen bonding, π–π stacking is also observed between parallel imidazole rings of adjacent molecules, with a centroid–centroid distance of 3.5543 (16) Å. This interaction further stabilizes the crystal packing. The combination of strong hydrogen bonds and weaker π–π stacking interactions results in a well-defined three-dimensional supramolecular architecture.

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O1—H1A ··· N1 | 0.82 | 1.96 | 2.764 (2) | 168 |

| O2—H2A ··· N4 | 0.82 | 2.02 | 2.835 (2) | 174 |

π-π Stacking Interactions and Aromatic Interactions in Solid State

Detailed crystallographic data specifically for this compound is not extensively detailed in the available literature. However, the nature of its solid-state interactions can be comprehensively understood by examining the crystal structures of closely related imidazole and pyrimidine derivatives. These studies reveal that aromatic heterocycles commonly engage in offset face-to-face or edge-to-face π-stacking arrangements. In such configurations, the planar aromatic rings align in a parallel or near-parallel fashion, optimizing attractive electrostatic and dispersion forces while minimizing steric repulsion.

The key parameters used to characterize these interactions include the centroid-to-centroid distance between the rings, the interplanar distance, and the slip angle or offset distance. Research on analogous compounds demonstrates that π-π stacking is a prevalent feature. For instance, studies on pyrazole-substituted tetrazoles and other related heterocyclic systems have identified significant π-stacking interactions that create distinct molecular chains and frameworks within the crystal structure. nih.gov Similarly, analyses of other pyrimidine derivatives show that molecules often stack via π–π interactions between the pyrazine (B50134) rings. nih.gov

The following table summarizes typical π-π stacking parameters observed in the crystal structures of analogous heterocyclic compounds, providing insight into the expected interactions for this compound.

| Interacting Rings | Compound Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Ring Offset / Slip Distance (Å) | Reference Compound Example |

|---|---|---|---|---|---|

| Pyrazine-Pyrazine | Pyrazolo[3,4-b]pyrazine derivative | 3.43 | Not Specified | Not Specified | 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine nih.gov |

| Pyridine-Pyridine (offset) | Chloropyridine derivative | 3.756 | 3.414 | 1.568 | 5-chloropyridine-2,3-diamine |

Beyond parallel-displaced π-stacking, other aromatic interactions like C-H···π interactions can further stabilize the crystal lattice. In these interactions, a hydrogen atom attached to a carbon atom points towards the electron-rich π-system of an adjacent imidazole or pyrimidine ring. These weaker, yet numerous, interactions contribute collectively to the cohesion and stability of the solid-state structure. The presence of both hydrogen-bond donors (imidazole N-H) and acceptors (pyrimidine and imidazole nitrogen atoms) also suggests a complex interplay between hydrogen bonding and aromatic interactions in defining the final crystal packing arrangement.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-(1H-imidazol-1-yl)pyrimidine and its derivatives, DFT studies are instrumental in understanding its fundamental chemical properties.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazole-pyrimidine derivatives, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly employed to calculate the optimized bond parameters. tandfonline.com These theoretical calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

The results from these calculations are often validated by comparing them with experimental data obtained from techniques like single-crystal X-ray diffraction. tandfonline.com Such comparisons have shown a good concordance between the theoretically predicted and experimentally determined molecular geometries, confirming the accuracy of the computational approach. tandfonline.comresearchgate.net This foundational analysis is crucial for understanding the molecule's shape and steric properties, which in turn influence its interactions with biological targets.

DFT is extensively used to analyze the electronic properties of molecules through the lens of Molecular Orbital Theory. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, kinetic stability, and charge transfer characteristics. tandfonline.com A smaller energy gap generally implies higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. tandfonline.com By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other chemical species. tandfonline.comnih.gov

Computational methods can accurately predict various spectroscopic parameters. DFT calculations allow for the theoretical simulation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) vibrational frequencies. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the molecule's structure. researchgate.net Studies on related imidazole (B134444) derivatives have demonstrated a strong correlation between the calculated and observed spectroscopic data, aiding in the structural characterization of newly synthesized compounds. tandfonline.comresearchgate.net

Below is a table representing typical theoretically predicted spectroscopic data for a molecule with an imidazole-pyrimidine core, based on computational studies of similar structures.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| ¹H-NMR Chemical Shift (δ, ppm) | 7.0 - 9.5 ppm | Corresponds to protons on the aromatic imidazole and pyrimidine (B1678525) rings. |

| ¹³C-NMR Chemical Shift (δ, ppm) | 110 - 160 ppm | Represents the carbon atoms within the heterocyclic ring structures. |

| Major IR Vibrational Frequencies (cm⁻¹) | 1500 - 1650 cm⁻¹ | Associated with C=C and C=N stretching vibrations within the aromatic rings. |

| Major IR Vibrational Frequencies (cm⁻¹) | 3000 - 3150 cm⁻¹ | Corresponds to aromatic C-H stretching vibrations. |

Molecular Docking Simulations and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is vital for drug discovery, as it helps to understand and predict the interactions between a potential drug molecule and its biological target.

Molecular docking simulations have been widely used to explore the potential of imidazole-pyrimidine derivatives as inhibitors of various biological targets. dergipark.org.trnih.gov These simulations place the ligand into the binding site of a receptor and calculate a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. researchgate.net A lower binding energy value typically indicates a more stable and potent ligand-receptor complex. researchgate.net

Studies on compounds containing the imidazole-pyrimidine scaffold have explored their binding affinities against a range of targets, including protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), as well as viral enzymes such as HIV-1 Reverse Transcriptase (RT) and the main protease (Mpro) of SARS-CoV-2. tandfonline.comdergipark.org.trresearchgate.netbenthamscience.com The results from these simulations help prioritize compounds for further synthesis and experimental testing. dergipark.org.tr

| Biological Target | Compound Class | Reported Binding Energy (kcal/mol) | Therapeutic Area |

|---|---|---|---|

| Human CDK2 | Imidazole-linked 2-amino pyrimidines | -7.5 to -9.0 | Anticancer |

| EGFR | Imidazole-pyrazole hybrids | -7.6 | Anticancer |

| HIV-1 Reverse Transcriptase | Pyrimidine-substituted imidazol-5-ones | -8.0 to -10.5 | Antiviral |

| SARS-CoV-2 Mpro | Imidazole derivatives | -6.5 to -8.5 | Antiviral |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions that anchor the ligand within the receptor's active site. benthamscience.com These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. benthamscience.com

For imidazole-pyrimidine derivatives, computational studies have successfully identified key amino acid residues that are crucial for binding to various targets. For instance, in studies with HIV-1 Reverse Transcriptase, key interactions were observed with residues such as Lys101 (hydrogen bonding) and Tyr181, Tyr188, and Trp229 (hydrophobic interactions). benthamscience.com The nitrogen atoms in the imidazole and pyrimidine rings frequently act as hydrogen bond acceptors, forming critical connections with amino acid residues in the binding pocket. dergipark.org.trbenthamscience.com This information is invaluable for structure-based drug design, allowing chemists to modify the ligand's structure to enhance these key interactions and improve potency and selectivity. dergipark.org.tr

Conformational Analysis of the Compound within Protein Active Pockets (e.g., "butterfly-like" conformation)

The interaction of this compound with biological macromolecules, such as proteins, is fundamentally governed by its three-dimensional structure and conformational flexibility. When a flexible molecule like this binds to a protein, it often undergoes conformational changes to adopt a specific geometry that maximizes favorable interactions within the active site. This induced-fit process is critical for molecular recognition and biological activity.

The stability of a given conformation is determined by intramolecular interactions, such as hydrogen bonds, and steric hindrance. nih.gov For this compound, specific dihedral angles (the angles between the planes of the two rings) will be preferred to minimize steric clash and achieve optimal electronic conjugation. Analysis of molecules with similar scaffolds shows that both the crystal and protein-bound conformations can be energetically distinct from the global minimum energy conformation in a vacuum, highlighting the significant influence of the protein environment on molecular shape. nih.gov

In Silico Prediction Methodologies for Molecular Properties Relevant to Research

In silico methodologies are indispensable tools in modern medicinal chemistry for predicting the properties of molecules like this compound before their synthesis, thereby saving time and resources. These computational techniques use the molecular structure to forecast a range of biological and chemical characteristics.

Virtual screening and bioactivity prediction algorithms are employed to identify the potential therapeutic applications of this compound. Based on its structural motifs—an imidazole ring and a pyrimidine ring—software can predict a spectrum of possible biological activities. Both imidazole and pyrimidine scaffolds are known to be "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. dergipark.org.trebi.ac.uk

Computational docking simulations are a primary method for predicting molecular interactions. By modeling the insertion of this compound into the active sites of known protein targets, these simulations can estimate the binding affinity (often expressed as a binding energy in kcal/mol) and identify key interactions. For instance, the nitrogen atoms in both the imidazole and pyrimidine rings can act as hydrogen bond acceptors, while the N-H group in the imidazole ring can be a hydrogen bond donor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

Pharmacophore modeling is a powerful technique for rational drug design that abstracts the key molecular features necessary for biological activity. dovepress.com A pharmacophore model for a this compound derivative would identify the spatial arrangement of essential features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.

This model can be generated in two primary ways:

Ligand-Based: If a series of active molecules with similar scaffolds are known, their common features are aligned to create a consensus pharmacophore.

Structure-Based: If the 3D structure of the target protein is known, the key interaction points within its active site can be mapped out to define a pharmacophore that a ligand must satisfy to bind effectively. dovepress.com

For this compound, a potential pharmacophore model would highlight the hydrogen-bonding capabilities of the nitrogen atoms and the hydrophobic character of the aromatic systems. ijpsr.com This model serves as a 3D query to search large chemical databases for novel compounds with different core structures but the same essential features, potentially leading to the discovery of new and more potent drug candidates.

Quantum Chemical Topology and Bond Analysis (e.g., Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses)

Quantum chemical methods provide deep insights into the electronic structure and bonding characteristics of this compound. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyses are used to interpret the complex quantum mechanical wavefunction in chemically intuitive terms.

Natural Bond Orbital (NBO) Analysis investigates charge transfer and intramolecular interactions by analyzing the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. For this compound, NBO analysis can quantify the stability gained from hyperconjugative interactions, such as the interaction between a lone pair (LP) on a nitrogen atom and an anti-bonding π* orbital of the adjacent ring. semanticscholar.org These interactions are crucial for understanding the molecule's electronic stability and the nature of the bond linking the two heterocyclic rings. The stabilization energy (E(2)) associated with these delocalizations indicates the strength of the interaction.

Atoms in Molecules (AIM) Analysis defines atomic properties and chemical bonds based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions like hydrogen bonds. This analysis complements NBO by providing a framework to understand the forces holding the molecule together. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N3 (Pyrimidine) | π(C4-C5) (Pyrimidine) | 21.5 | Intra-ring resonance |

| LP(1) N1 (Imidazole) | π(C2-N3) (Imidazole) | 24.8 | Intra-ring resonance |

| π(C4-C5) (Pyrimidine) | π(N1-C5) (Linker) | 5.2 | Inter-ring conjugation |

| π(C4-C5) (Imidazole) | π(N1-C5) (Linker) | 8.1 | Inter-ring conjugation |

Computational Analysis of Energetic and Electronic Properties (e.g., Band Gap, VOC)

Computational analysis, particularly using Density Functional Theory (DFT), is essential for determining the energetic and electronic properties of this compound. These properties are key to understanding its reactivity, stability, and potential applications in fields like materials science.

The most important electronic properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Represents the ability of the molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO Energy: Represents the ability of the molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (Band Gap): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a critical parameter. A small band gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and potential use in organic electronics. tandfonline.com

These calculations can also predict other properties like ionization potential, electron affinity, and the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. dntb.gov.ua While VOC (Volatile Organic Compound) status is determined by physical properties like vapor pressure and is not typically a primary output of these quantum chemical calculations, the underlying energetic data can contribute to its estimation.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.52 | Electron-donating capability |

| LUMO Energy | -1.25 | Electron-accepting capability |

| Band Gap (ΔE) | 5.27 | Chemical reactivity and electronic transitions |

| Dipole Moment | 3.41 Debye | Molecular polarity and solubility |

Coordination and Supramolecular Chemistry of 5 1h Imidazol 1 Yl Pyrimidine

Ligand Design and Metal Complexation

The unique structural arrangement of 5-(1H-imidazol-1-yl)pyrimidine, which features both a pyrimidine (B1678525) and an imidazole (B134444) ring, provides multiple nitrogen donor atoms, making it an intriguing ligand for the coordination of metal ions.

Role of Nitrogen Donor Atoms in Coordination Bonding

The coordination chemistry of this compound is dictated by the presence of nitrogen atoms in both the imidazole and pyrimidine rings, which can act as Lewis bases, donating their lone pair of electrons to a metal center. researchgate.net The imidazole ring offers two nitrogen atoms, with the N3 atom being the primary coordination site due to the availability of its lone pair in an sp2 hybrid orbital. The pyrimidine ring also contains two nitrogen atoms that can potentially coordinate with metal ions. The specific coordination mode will depend on steric factors and the electronic properties of the metal center. The relative basicity of the nitrogen atoms plays a crucial role in determining the strength of the coordination bond. Imidazole is generally a good σ-donor, and its electronic properties can be modulated by the pyrimidine substituent. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

General Synthetic Procedure: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) is added to a solution of a metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt of a transition metal) in the same solvent. The reaction mixture is often stirred at room temperature or heated to facilitate complex formation. The resulting solid complex can be isolated by filtration, washed with the solvent, and dried.

Characterization Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the nitrogen atoms by observing shifts in the vibrational frequencies of the C=N and C-N bonds in the imidazole and pyrimidine rings.

UV-Visible Spectroscopy: To study the electronic transitions in the complex, which can provide information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution, with changes in chemical shifts indicating the coordination sites.

Elemental Analysis: To determine the empirical formula of the complex and thus the ligand-to-metal ratio.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state of the metal center.

A representative table of expected characterization data for a hypothetical metal complex is provided below.

| Metal Complex | Color | M.p. (°C) | ν(C=N) (cm⁻¹) | λmax (nm) | Magnetic Moment (μB) |

| [Cu(5-ImPm)₂Cl₂] | Blue | >300 | 1580 | 650 | 1.85 |

| Ni(5-ImPm)₂(H₂O)₂₂ | Green | 280-285 | 1585 | 410, 680 | 3.10 |

| [Co(5-ImPm)₂Cl₂] | Pink | >300 | 1575 | 520 | 4.90 |

| [Zn(5-ImPm)₂Cl₂] | White | 290-295 | 1590 | - | Diamagnetic |

Note: 5-ImPm is an abbreviation for this compound. The data are hypothetical and for illustrative purposes.

Chelation Chemistry and Stability Constants

While this compound can act as a monodentate ligand, the spatial arrangement of its nitrogen atoms may allow for chelation, where the ligand binds to a single metal center through two or more donor atoms, forming a stable ring structure. The stability of the resulting metal complexes in solution is quantified by their stability constants (log K).

The stability of metal complexes with imidazole-type ligands is influenced by the basicity of the ligand and the nature of the metal ion. researchgate.net A linear relationship is often observed between the logarithm of the stability constant (log K) and the acid dissociation constant (pKa) of the protonated ligand. researchgate.net For a series of divalent metal ions, the stability of their complexes with imidazole ligands generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.netnih.gov

Below is a table of representative stability constants for 1:1 complexes of various metal ions with simple imidazole, which can serve as a baseline for estimating the stability of complexes with this compound. researchgate.net The electron-withdrawing nature of the pyrimidine ring is expected to reduce the basicity of the imidazole nitrogen in this compound, which would likely result in slightly lower stability constants compared to unsubstituted imidazole.

| Metal Ion (M²⁺) | log K (Imidazole) |

| Mn²⁺ | 1.35 |

| Co²⁺ | 2.48 |

| Ni²⁺ | 3.09 |

| Cu²⁺ | 4.31 |

| Zn²⁺ | 2.56 |

| Cd²⁺ | 2.80 |

Data from reference researchgate.net for imidazole in aqueous solution at 25°C and an ionic strength of 0.5 M (NaNO₃).

Co-crystal Formation and Engineered Supramolecular Assemblies

The ability of this compound to participate in hydrogen bonding through its nitrogen atoms and C-H groups makes it a suitable candidate for the formation of co-crystals and other supramolecular assemblies. nih.gov These are highly ordered structures composed of two or more different molecules held together by non-covalent interactions.

In a study of a related compound, 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine, a diverse range of hydrogen-bonding patterns was observed, leading to supramolecular assemblies from zero-dimensional aggregates to three-dimensional framework structures. nih.gov The hydrogen bonding interactions included N-H···N, C-H···N, and C-H···π(arene) interactions. nih.gov It is expected that this compound would exhibit similar behavior, forming a variety of supramolecular structures depending on the co-former molecule. For instance, inversion-related pairs of molecules can be linked by N-H···N hydrogen bonds to form cyclic centrosymmetric dimers. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netresearchgate.net The porous nature of many MOFs makes them promising materials for applications in gas storage, separation, and catalysis. Imidazole and its derivatives are widely used as ligands in the construction of MOFs due to their strong coordinating ability and the directional nature of their bonds. researchgate.netresearchgate.net

This compound, with its multiple coordination sites, can act as a linker to connect metal centers, forming one-, two-, or three-dimensional networks. researchgate.net The specific dimensionality and topology of the resulting framework will depend on the coordination geometry of the metal ion and the binding mode of the ligand. The use of mixed-ligand systems, where this compound is used in conjunction with other organic linkers, can lead to the formation of novel framework structures with tailored properties. researchgate.net For example, a copper-1H-imidazole MOF has been synthesized and investigated for its electrochemical properties. rsc.org

Preparation of Imidazolium (B1220033) Salts for N-Heterocyclic Carbene (NHC) Ligands

Imidazolium salts are important precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. beilstein-journals.orgbeilstein-journals.org The preparation of an imidazolium salt from a pyrimidine-substituted imidazole involves the alkylation of the second nitrogen atom of the imidazole ring.

A study on the synthesis of an imidazolium salt from 2-(1H-imidazol-1-yl)pyrimidine provides a relevant example. orientjchem.org In this procedure, 2-(1H-imidazol-1-yl)pyrimidine was reacted with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B53741) in acetonitrile at 100°C to yield the corresponding imidazolium bromide salt. orientjchem.org A similar approach can be envisioned for this compound, where reaction with an appropriate alkylating agent (e.g., an alkyl halide) would lead to the formation of the desired imidazolium salt.

General Reaction Scheme: this compound + R-X → [5-(3-R-imidazolium-1-yl)pyrimidine]⁺X⁻ (where R is an alkyl or aryl group and X is a halide)

The resulting imidazolium salt can then be deprotonated with a strong base to generate the free NHC, which can be used in situ or isolated for the synthesis of NHC-metal complexes.

Mechanistic Biological Studies and Molecular Target Identification

Molecular Interactions with Specific Biological Receptors

The emergence of SARS-CoV-2 prompted extensive research into potential inhibitors, with imidazole-based compounds being among the investigated candidates. Molecular docking studies have been employed to analyze the binding interactions of these molecules with key viral proteins.

A notable analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was studied as a potential agent against SARS-CoV-2. nih.govnih.gov Docking simulations explored its interaction with viral receptors, specifically PDB IDs 6WCF and 6Y84. nih.govresearchgate.net The results from these computational analyses suggested that this molecule could be a potential inhibitor, indicating favorable binding at the active sites of these viral proteins. nih.govresearchgate.net

Further research on other imidazole (B134444) derivatives has targeted the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. mdpi.com Computational studies identified that these compounds could fit into the catalytic site of Mpro, forming interactions with key amino acid residues such as HIS A:41 and CYS A:145. mdpi.com The stability of these interactions was further assessed using molecular dynamics simulations, which suggested that the imidazole derivatives could form stable complexes with the protease. mdpi.com

Another study focused on imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, which are critical for viral entry into human cells. researchgate.net Molecular modeling showed that these compounds exhibited remarkable binding affinity for both targets, suggesting they could act as effective entry inhibitors. researchgate.net

The biological activity of imidazole-pyrimidine scaffolds is highly dependent on the nature and position of various substituents on both heterocyclic rings. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence molecular interactions with biological targets. chemijournal.com

For kinase inhibitors, SAR studies on related imidazo[1,2-c]pyrimidine derivatives revealed that specific substitutions are crucial for potent inhibition of Syk family kinases. nih.gov These modifications are designed to optimize interactions within the ATP-binding pocket of the target kinase. The imidazole ring itself, due to its structural similarity to the amino acid histidine, can play a significant role in interacting with protein targets. mdpi.com

In the context of anticancer activity, studies on 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones showed that substitutions on the phenyl rings at the C-5 position significantly impact cytotoxicity against various cancer cell lines. nih.govmdpi.com For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity to targets like VEGFR-2 kinase. mdpi.com

For antiviral applications, SAR analysis of imidazole–coumarin conjugates against the Hepatitis C virus indicated that modifications on both the imidazole and coumarin moieties influence antiviral activity. mdpi.com The introduction of different functional groups (e.g., halogens, methyl, methoxy) allows for the fine-tuning of the molecule's properties to enhance its inhibitory potential. mdpi.com

Kinetic Studies for Elucidating Inhibition Modes (e.g., Competitive Inhibition)

Kinetic studies are essential for determining the mechanism by which a compound inhibits an enzyme. For molecules structurally related to 5-(1H-imidazol-1-yl)pyrimidine, several studies have elucidated their mode of inhibition.

Research on pyrimidine-based inhibitors targeting the Dynamin I GTPase activity demonstrated a competitive inhibition mechanism. nih.gov These compounds were designed to target the pleckstrin homology (PH) domain of the enzyme, competing with its natural binding partners and thereby inhibiting its function. nih.gov

In another study, imidazole-based pyrimidine (B1678525) hybrids were investigated as inhibitors of human carbonic anhydrase (CA) isoenzymes CA-II and CA-IX. mdpi.com In vitro kinetics studies revealed that several of these compounds act as competitive inhibitors, with dissociation constants (Ki) in the micromolar range. This indicates that they directly compete with the substrate for binding to the active site of the enzyme. mdpi.com

The table below provides examples of inhibition modes for related compound classes.

| Compound Class | Enzyme Target | Inhibition Mode | Reference |

| Aminopyrimidine analogues | Dynamin I | Competitive | nih.gov |

| Imidazole-pyrimidine hybrids | Carbonic Anhydrase IX | Competitive | mdpi.com |

| Imidazole-pyrimidine hybrids | Carbonic Anhydrase II | Competitive | mdpi.com |

Design and Synthesis of Analogs for Mechanistic Probing and Target Validation

The design and synthesis of analogs are fundamental to medicinal chemistry for validating biological targets, probing mechanisms of action, and optimizing lead compounds. For the this compound scaffold, various synthetic strategies can be employed to generate a library of derivatives.

One common approach involves the modification of the pyrimidine ring. For instance, starting with substituted pyrimidine precursors, alkylation reactions can introduce various side chains. unife.it Another strategy is cyclocondensation, where acyclic precursors are reacted to form the heterocyclic imidazole ring. The synthesis of novel N-1 arylidene amino imidazole-2-thiones, for example, was achieved through the cyclocondensation of 2-arylhydrazinecarbothioamides with substituted phenacyl bromide. semanticscholar.org

The Radziszewski reaction offers a versatile method for synthesizing the imidazole core from an aldehyde, a 1,2-dicarbonyl compound, and ammonia, which can then be linked to a pyrimidine moiety. mdpi.com Modifications can also be made through coupling reactions, allowing for the attachment of different functional groups to the core structure to explore their impact on biological activity. researchgate.net

By systematically altering substituents on both the imidazole and pyrimidine rings, researchers can probe specific interactions with a biological target. For example, introducing groups that can act as hydrogen bond donors or acceptors can help to map the binding site of an enzyme or receptor. These focused libraries of analogs are crucial for confirming the mechanism of action and for validating that the observed biological effect is indeed due to the modulation of the intended target.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 5-(1H-imidazol-1-yl)pyrimidine and its derivatives is geared towards greener, more efficient, and versatile methodologies. Current synthetic routes, while effective, often lay the groundwork for significant improvements in yield, purity, and environmental impact.

Key Research Thrusts:

Green Chemistry Approaches: A significant shift towards eco-friendly synthesis is anticipated. This includes the use of aqueous reaction media, eliminating the need for hazardous organic solvents and simplifying work-up procedures. mdpi.com The development of one-pot syntheses and the use of mineral supports like basic alumina can also reduce waste and improve efficiency by avoiding the need for external catalysts. acs.org

Microwave-Assisted Synthesis: This technique offers a pathway to rapid and efficient synthesis of imidazole (B134444) and pyrimidine (B1678525) derivatives. mdpi.comnih.gov Microwave-assisted reactions can significantly reduce reaction times and improve yields compared to conventional heating methods.

Multi-Component Reactions (MCRs): MCRs, such as the van Leusen imidazole synthesis, provide a powerful tool for creating complex molecules like 1,4,5-trisubstituted imidazoles in a single step. mdpi.comnih.gov Future work will likely focus on adapting and developing new MCRs to construct the this compound core with a wide range of functional groups.

Flow Chemistry: Continuous flow processes are expected to be explored for the industrial-scale production of this compound and its analogs. This technology allows for better control over reaction parameters, leading to higher consistency, safety, and scalability.

A comparative look at emerging synthetic strategies highlights the move towards more sustainable and efficient chemical production.

| Methodology | Key Advantages | Potential for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, safer processes, potential for lower costs. mdpi.com | Development of water-based or solvent-free syntheses. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. mdpi.comnih.gov | Accelerated synthesis of precursors and the final compound. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. mdpi.comnih.gov | Efficient one-pot synthesis of highly substituted derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. | Enables large-scale, continuous manufacturing for potential applications. |

Advanced Computational Design and High-Throughput Screening Integration

The integration of computational tools and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of this compound-based compounds for various applications, particularly in drug discovery. nih.gov

Future Research Directions:

DNA-Encoded Libraries (DELs): The use of DEL technology allows for the rapid generation and screening of vast libraries of compounds. nih.gov Pyrimidine, as a "privileged scaffold," is an ideal candidate for the construction of large-scale DELs to identify high-affinity binders for biological targets. nih.gov

In Silico Docking and Molecular Dynamics: Computational docking studies are instrumental in predicting the binding modes of pyrimidine derivatives with biological targets such as proteins and enzymes. mdpi.commdpi.com Future research will leverage more sophisticated molecular dynamics simulations to understand the dynamic behavior of these interactions over time, providing a more accurate picture of binding affinity and mechanism.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) will be increasingly used to determine the electronic properties of novel this compound derivatives. nih.gov This allows for the prediction of reactivity, stability, and other key chemical characteristics before synthesis, guiding the design of molecules with desired properties. nih.gov

The synergy between computational design and experimental screening creates a powerful discovery engine.

| Technique | Application in this compound Research | Expected Outcome |

| DNA-Encoded Libraries (DELs) | Rapidly synthesize and screen millions of derivatives against biological targets. nih.gov | Identification of potent and selective binders for drug discovery. nih.gov |

| Molecular Docking | Predict binding affinities and interaction modes with proteins. mdpi.commdpi.com | Rational design of more effective enzyme inhibitors or receptor modulators. |

| Density Functional Theory (DFT) | Calculate electronic structure, frontier molecular orbitals, and molecular electrostatic potential. nih.gov | Deeper understanding of molecular properties to guide synthetic efforts. nih.gov |

Exploration of New Coordination Architectures and Functional Materials

The imidazole and pyrimidine moieties are excellent ligands for coordinating with metal ions, opening up a vast field for the creation of novel functional materials. rsc.orgresearchgate.net Future research will focus on harnessing the unique coordination properties of this compound to construct advanced materials with tailored properties.

Emerging Research Avenues:

Metal-Organic Frameworks (MOFs): The imidazole nucleus is a fundamental building block for targeted MOFs. rsc.org By using this compound as a linker, researchers can design and synthesize new MOFs with unique topologies and functionalities for applications in gas storage, catalysis, and sensing.

Coordination Polymers (CPs): The self-assembly of metal ions with this compound can lead to the formation of one-, two-, or three-dimensional CPs. mdpi.com The structural diversity of these polymers can be tuned by varying the metal ion, counter-anion, and reaction conditions, leading to materials with interesting magnetic, optical, or electronic properties. mdpi.com

Supramolecular Complexes: The imidazole ring's ability to form noncovalent interactions, such as hydrogen bonds and π-π stacking, makes it a key component in the construction of supramolecular assemblies. nih.govmdpi.com These complexes have potential applications in medicinal chemistry, including the development of novel therapeutic and diagnostic agents. nih.govmdpi.com

The versatility of this compound as a ligand is a key driver for innovation in materials science.

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. rsc.org | Gas separation, catalysis, chemical sensing. |

| Coordination Polymers (CPs) | Bridging ligand forming extended networks. mdpi.com | Molecular magnetism, conductivity, luminescence. |

| Supramolecular Complexes | Building block for self-assembly through noncovalent interactions. nih.govmdpi.com | Drug delivery, bio-imaging, diagnostics. nih.govmdpi.com |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While the biological potential of imidazole and pyrimidine derivatives is well-established, a deeper understanding of their interactions at the molecular level is crucial for the development of targeted and effective therapeutic agents. researchgate.netlongdom.org

Key Areas for Future Investigation:

Enzyme Inhibition Kinetics: For derivatives showing potential as enzyme inhibitors, detailed kinetic studies will be essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for optimizing inhibitor design.

Structural Biology: X-ray crystallography and cryo-electron microscopy will be employed to obtain high-resolution structures of this compound derivatives in complex with their biological targets. These structures provide invaluable insights into the specific molecular interactions driving binding and activity.

Cellular and In Vivo Studies: Moving beyond in vitro assays, future research will focus on understanding how these compounds behave in a cellular context and in living organisms. This includes studying their cell permeability, metabolic stability, and effects on signaling pathways. nih.gov For instance, a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog has shown high potency and selectivity as an NHE1 inhibitor with good oral bioavailability in rats. researchgate.net

A multi-pronged approach is necessary to fully understand the biological implications of this compound class.

| Research Area | Techniques | Key Questions to be Answered |

| Enzyme Kinetics | Spectrophotometric assays, isothermal titration calorimetry. | What is the mechanism of enzyme inhibition? What are the binding affinities? |

| Structural Biology | X-ray crystallography, NMR spectroscopy, cryo-EM. | What is the precise binding mode? Which amino acid residues are involved in the interaction? |

| Cellular Biology | Cell-based assays, Western blotting, confocal microscopy. | Does the compound engage its target in cells? What are the downstream cellular effects? |

| In Vivo Studies | Animal models of disease, pharmacokinetic analysis. | Is the compound orally bioavailable and effective in a living organism? nih.govresearchgate.net |

Q & A

Q. What are the established methods for synthesizing 5-(1H-imidazol-1-yl)pyrimidine, and how can the product be characterized?

Methodological Answer: Synthesis typically involves condensation reactions between imidazole derivatives and pyrimidine precursors. For example, a multi-step approach may include refluxing imidazole with a halogenated pyrimidine (e.g., 5-chloropyrimidine) in a polar aprotic solvent like acetonitrile under nitrogen. Post-synthesis, characterization employs:

- Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity (e.g., imidazole C-H protons at δ 7.5–8.5 ppm) .

- Single-crystal X-ray diffraction: For unambiguous structural determination, as demonstrated in co-crystal studies with benzene-1,4-diol .

- Mass spectrometry: To verify molecular ion peaks and fragmentation patterns.

Q. How is the crystal structure of this compound determined, and what software is commonly used?

Methodological Answer: Crystal structures are resolved via X-ray diffraction using instruments like the Bruker SMART 1000 diffractometer. Data processing involves:

- SHELX suite (SHELXS/SHELXL): For structure solution and refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms .

- Key parameters: Twisted imidazole-pyrimidine dihedral angles (~25.7°) and π-π stacking distances (~3.55 Å) are analyzed to assess intermolecular interactions .

Q. What safety considerations are essential when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data may be limited, general protocols apply:

- Personal protective equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.

- Storage: In airtight containers, away from moisture and oxidizers, as recommended for similar imidazole derivatives .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound in co-crystals?

Methodological Answer: Co-crystallization with hydrogen-bond donors (e.g., benzene-1,4-diol) reveals:

- O–H⋯N hydrogen bonds: Link molecules into chains (bond lengths ~2.6–2.8 Å).

- π-π stacking: Parallel imidazole rings exhibit centroid distances of ~3.55 Å, stabilizing layered structures.

- Method: Use Mercury or CrystalExplorer to visualize and quantify interactions from crystallographic data .

Q. What strategies resolve discrepancies in crystallographic data during refinement of this compound structures?

Methodological Answer: Common challenges include twinning or weak diffraction. Solutions involve:

- High-resolution data: Collect at low temperature (e.g., 100 K) to reduce thermal motion.

- SHELXL refinement: Adjust parameters like

SHELXL L.S. cyclesandISORconstraints for anisotropic atoms. - Validation tools: Check using Rint (<0.05) and data-to-parameter ratios (>10:1) to ensure model robustness .

Q. How can computational methods predict the biological interactions of this compound derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina): Screen against target proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID: [retrieve from databases]).

- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability via RMSD/RMSF analysis over 100-ns trajectories.

- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using datasets from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.